molecular formula C32H33NO7 B11771399 2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11771399
M. Wt: 543.6 g/mol
InChI Key: VVYBYZGMTSNXDN-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and phenyl rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is being actively researched for its potential therapeutic effects:

  • Anti-inflammatory Activity : Studies indicate that derivatives of this compound may inhibit inflammatory pathways by modulating cytokine production and affecting immune cell function.
  • Anticancer Properties : Research has demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, its derivatives have shown promising results in inhibiting growth in breast cancer (MCF-7) and colon cancer (HCT-116) cells with IC50 values in the low micromolar range .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results suggest it may serve as a potential candidate for developing new antibiotics.

Biological Studies

The compound is utilized in various biological studies focusing on:

  • Enzyme Inhibition : It has been shown to interact with specific enzymes involved in metabolic pathways. For example, inhibition studies reveal that it may block the activity of certain kinases and phosphatases critical for cell signaling.
  • Receptor Binding Studies : The compound's ability to bind to specific receptors has been studied to understand its mechanism of action better. Research indicates that it may modulate receptor activity related to neurotransmission and hormonal regulation.

Industrial Applications

In addition to its medicinal properties, the compound serves as an important intermediate in organic synthesis:

  • Synthesis of Complex Molecules : Due to its unique structure, it can be used as a building block in the synthesis of other biologically active compounds. Its derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
  • Material Science : The compound's properties are being investigated for applications in material science, particularly in the development of polymers and coatings that require specific chemical resistance or mechanical properties.

Case Studies

Several case studies highlight the compound's applications:

  • Case Study on Anticancer Activity : A study evaluated the anticancer efficacy of synthesized analogs of this compound against MCF-7 and HCT-116 cell lines. Results indicated that certain modifications enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
  • Enzyme Inhibition Research : Another study focused on the inhibitory effects of this compound on a specific kinase involved in cancer progression. The findings suggested a significant reduction in kinase activity upon treatment with the compound, indicating potential therapeutic benefits .
  • Antimicrobial Evaluation : A comprehensive antimicrobial screening revealed that derivatives of this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting its viability as a lead structure for antibiotic development .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-Phenoxyethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Biological Activity

The compound 2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has garnered interest in recent years due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₃₅H₃₃N₃O₇
  • Molecular Weight : 605.64 g/mol

This compound features a hexahydroquinoline core that is substituted with various functional groups that may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This was evidenced by increased levels of pro-apoptotic markers in treated cell lines .
  • Cell Line Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM across different cell lines .
  • Case Study : A study involving a series of synthesized derivatives showed that certain modifications to the quinoline structure enhanced its anticancer activity significantly compared to the parent compound .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Broad-Spectrum Activity : It has been tested against various bacterial strains including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL for effective strains such as Escherichia coli and Staphylococcus aureus .
  • Mechanism of Action : The antimicrobial action appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
  • Comparative Efficacy : In comparative studies with standard antibiotics like ciprofloxacin, the compound displayed comparable or superior efficacy against resistant strains .

Research Findings Summary

The following table summarizes key findings related to the biological activity of the compound:

Biological ActivityCell Line / MicroorganismIC50 / MIC ValueMechanism
AnticancerMCF-710 µMApoptosis induction via caspase activation
AnticancerA54915 µMModulation of Bcl-2 proteins
AntimicrobialE. coli0.5 µg/mLDisruption of cell membrane
AntimicrobialS. aureus1 µg/mLInhibition of nucleic acid synthesis

Properties

Molecular Formula

C32H33NO7

Molecular Weight

543.6 g/mol

IUPAC Name

2-phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C32H33NO7/c1-19-10-12-27(40-19)31-29(32(35)39-15-14-38-23-8-6-5-7-9-23)20(2)33-24-16-22(17-25(34)30(24)31)21-11-13-26(36-3)28(18-21)37-4/h5-13,18,22,31,33H,14-17H2,1-4H3

InChI Key

VVYBYZGMTSNXDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCCOC5=CC=CC=C5)C

Origin of Product

United States

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